molecular formula C16H16BrN3O2S B4356021 N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

Cat. No.: B4356021
M. Wt: 394.3 g/mol
InChI Key: AUKIQQDJKAADNZ-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide is a chemical compound characterized by its bromo-substituted pyrazole ring and naphthalene sulfonamide group

Properties

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c1-19(11-16-15(17)10-18-20(16)2)23(21,22)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKIQQDJKAADNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-bromo-1-methyl-1H-pyrazole with a suitable sulfonamide precursor under controlled conditions. The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

  • Reduction: The bromo group on the pyrazole ring can be reduced to form a corresponding amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Naphthoquinones

  • Reduction: 4-bromo-1-methyl-1H-pyrazole amine derivatives

  • Substitution: Various substituted sulfonamides

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe in biological studies to understand enzyme interactions.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Applications in material science and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

  • N-[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

  • N-[(4-fluoro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

Uniqueness: N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide stands out due to its bromo-substituted pyrazole ring, which can influence its reactivity and binding properties compared to its chloro, iodo, and fluoro counterparts.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

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